molecular formula C10H20ClN B14152377 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride CAS No. 74867-83-7

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride

Cat. No.: B14152377
CAS No.: 74867-83-7
M. Wt: 189.72 g/mol
InChI Key: FJDRRWMHEAHOSA-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[311]heptan-3-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[311]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one.

    Reduction: The ketone group in 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A ketone with a similar bicyclic structure.

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: An alcohol derivative of the same bicyclic system.

    2,6,6-Trimethylbicyclo[3.1.1]heptane: A hydrocarbon with the same bicyclic framework but without functional groups.

Uniqueness

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its ketone, alcohol, and hydrocarbon counterparts.

Properties

CAS No.

74867-83-7

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9H,4-5,11H2,1-3H3;1H

InChI Key

FJDRRWMHEAHOSA-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2(C)C)CC1N.Cl

Origin of Product

United States

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